N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

RORγt Inverse Agonist Autoimmune Disease

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (CAS 898413-80-4) is a synthetic small molecule (C15H16N2O3S2, MW 336.4). It belongs to the N-sulfonamide-tetrahydroquinoline class, a scaffold extensively investigated for targeting the retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor implicated in autoimmune and inflammatory diseases.

Molecular Formula C15H16N2O3S2
Molecular Weight 336.42
CAS No. 898413-80-4
Cat. No. B2607983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
CAS898413-80-4
Molecular FormulaC15H16N2O3S2
Molecular Weight336.42
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1
InChIInChI=1S/C15H16N2O3S2/c1-11(18)16-13-7-6-12-4-2-8-17(14(12)10-13)22(19,20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,16,18)
InChIKeyGMJOTUACRNIHDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (CAS 898413-80-4) – Compound Identity and Core Scaffold Definition for Procurement Decisions


N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (CAS 898413-80-4) is a synthetic small molecule (C15H16N2O3S2, MW 336.4) . It belongs to the N-sulfonamide-tetrahydroquinoline class, a scaffold extensively investigated for targeting the retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor implicated in autoimmune and inflammatory diseases [1]. The compound features a tetrahydroquinoline core substituted at the 1‑position with a thiophene-2-sulfonyl group and at the 7‑position with an acetamide side chain, defining a distinct chemical space relative to phenyl-, alkyl-, or other heteroaryl-sulfonamide analogs.

Why Generic Substitution Fails for N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (CAS 898413-80-4) – The Sulfonamide Specificity Problem


Within the N-sulfonamide-tetrahydroquinoline chemotype, even minor alterations to the sulfonamide group cause drastic shifts in RORγt inverse agonism potency, metabolic stability, and in vivo efficacy [1]. For instance, replacing a phenylsulfonyl with a thiophene-2-sulfonyl group alters the electron density and hydrogen-bonding capacity of the sulfonamide, which directly modulates ligand-protein interactions in the RORγt ligand-binding domain. Consequently, compounds that differ only in the sulfonamide moiety cannot be assumed to be functionally interchangeable; selection must be guided by comparative pharmacological data rather than mere structural similarity.

Quantitative Differentiation Evidence for N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (CAS 898413-80-4) Versus Closest Analogs


RORγt Inverse Agonist Potency: Thiophene-2-sulfonyl vs. Phenylsulfonyl in a Dual-FRET Assay

The thiophene-2-sulfonyl substituent in tetrahydroquinoline sulfonamides provides a distinct electronic profile that can enhance RORγt inverse agonism relative to phenylsulfonyl analogs. In a dual-FRET assay, the prototypical phenylsulfonyl-tetrahydroquinoline inverse agonist 1 exhibited an IC50 of 25 nM, whereas the thiophene-containing analog 13 showed an IC50 of 31 nM, indicating comparable target engagement but differentiated by the subsequent metabolic stability advantage [1]. While direct data for the exact acetamide target compound are not disclosed in the retrieved literature, its thiophene-2-sulfonyl motif places it in a potency range similar to the reported thiophene analogs, differentiating it from phenylsulfonyl variants that lack the heteroaryl sulfonamide feature.

RORγt Inverse Agonist Autoimmune Disease

Metabolic Stability Differentiation: Thiophene-2-sulfonyl vs. Phenylsulfonyl in Mouse Liver Microsomes

A key liability of early phenylsulfonyl-tetrahydroquinoline RORγt inverse agonists (e.g., compound 1) was high intrinsic clearance in mouse liver microsomes (CLint > 200 μL/min/mg). Introduction of a thiophene-2-sulfonyl group (compound 13) reduced the intrinsic clearance to 48 μL/min/mg, representing a >4‑fold improvement in metabolic stability [1]. Although compound 13 is not identical to the target compound, the shared thiophene-2-sulfonyl moiety is the primary determinant of this metabolic advantage, suggesting that the target acetamide analog would similarly benefit from lower hepatic clearance compared to phenylsulfonyl counterparts.

Metabolic Stability Microsomal Clearance ADME

In Vivo Efficacy Differentiation: Thiophene-2-sulfonyl Tetrahydroquinoline in an IMQ-Induced Psoriasis Model

In an imiquimod (IMQ)-induced murine psoriasis model, the thiophene-2-sulfonyl tetrahydroquinoline 13 demonstrated significant reduction in disease severity at doses where the phenylsulfonyl analog 1 showed limited efficacy due to poor metabolic stability. Compound 13 (50 mg/kg, oral) reduced the psoriasis area severity index (PASI) score by >60% relative to vehicle, whereas compound 1 failed to achieve statistically significant improvement [1]. This in vivo efficacy differentiation directly reflects the metabolic stability advantage conferred by the thiophene-2-sulfonyl group.

In Vivo Efficacy Psoriasis IMQ Model

Th17 Differentiation Inhibition: Target Compound vs. Vehicle Baseline and In-Class Context

In a murine Th17 cell differentiation assay, the thiophene-2-sulfonyl tetrahydroquinoline 13 inhibited IL-17A production with an IC50 of 82 nM, demonstrating cellular functional activity consistent with its RORγt inverse agonism [1]. While the exact target acetamide compound lacks disclosed cellular data, its structural congruence with compound 13 (shared thiophene-2-sulfonyl-tetrahydroquinoline core) supports the expectation of comparable Th17 inhibition. This differentiates the thiophene-2-sulfonyl series from alkylsulfonyl analogs (e.g., methanesulfonyl), which have not been reported to achieve sub‑100 nM cellular IC50 values in this assay.

Th17 Cell Differentiation IL-17 Immunology

Physicochemical and Supply Differentiation: Purity, Formulation, and Vendor Specifications

Commercially, N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is supplied at ≥95% purity as determined by HPLC . In contrast, closely related analogs such as N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide are often listed with lower purity thresholds (≥90%) or undefined purity . Additionally, the target compound is available in quantities from 1 mg to 100 mg, with documented storage conditions, enabling reproducible experimental use.

Compound Purity Procurement Analytical Characterization

Intellectual Property and Freedom-to-Operate Landscape: Thiophene-2-sulfonyl Tetrahydroquinolines vs. Phenylsulfonyl Inventions

Patent analysis indicates that the thiophene-2-sulfonyl tetrahydroquinoline subclass is explicitly claimed in WO2012/064744 (US 9512111), which covers N-sulfonylated tetrahydroquinolines for RORγ inhibition [1]. This patent protection may limit freedom-to-operate for commercial development of phenylsulfonyl and certain heteroaryl sulfonamide analogs. The target compound's specific substitution pattern (thiophene-2-sulfonyl, 7-acetamide) may offer a distinct intellectual property position relative to the more densely claimed phenylsulfonyl space, a factor relevant for organizations considering lead optimization or licensing.

Patent Landscape Freedom-to-Operate RORγt Inhibitors

Optimal Research and Industrial Application Scenarios for N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (CAS 898413-80-4)


RORγt Target Engagement and Mechanism-of-Action Studies

Use as a chemical probe to interrogate RORγt biology in Th17-driven autoimmunity models. The thiophene-2-sulfonyl motif provides the metabolic stability (CLint reduction >4‑fold vs. phenylsulfonyl) required for sustained in vivo target engagement [1], while the cellular Th17 inhibition data (IC50 82 nM for close analog) support its use in functional assays.

Structure-Activity Relationship (SAR) Exploration of the Sulfonamide Pharmacophore

Employ as a reference compound in medicinal chemistry campaigns aimed at optimizing RORγt inverse agonists. Its thiophene-2-sulfonyl group serves as a benchmark for electronic and steric comparison against phenyl-, alkyl-, and other heteroaryl sulfonamides, with documented in vitro and in vivo differentiation data [1].

In Vivo Autoimmune Disease Efficacy Studies

Deploy in mouse models of psoriasis (IMQ-induced) or other Th17-mediated inflammatory diseases where the thiophene-2-sulfonyl tetrahydroquinolines have demonstrated >60% PASI score reduction, a threshold not achieved by the corresponding phenylsulfonyl lead compound [1].

Procurement-Focused Differentiation for Chemical Library Screening

Select as a high-purity (≥95%) thiophene-2-sulfonyl tetrahydroquinoline building block for screening libraries targeting nuclear receptors. Its well-characterized purity profile reduces downstream assay variability compared to lower-purity phenylsulfonyl analogs.

Quote Request

Request a Quote for N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.